

# GSK-J1 Sodium as a UTX/KDM6A Inhibitor: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **GSK-J1 sodium**, a potent and selective inhibitor of the H3K27 histone demethylases UTX (KDM6A) and JMJD3 (KDM6B). This document details its mechanism of action, biochemical and cellular activity, and provides detailed protocols for its use in key experimental assays.

#### Introduction

Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression, cellular differentiation, and development. The methylation of lysine 27 on histone H3 (H3K27) is a key repressive mark, and its removal by demethylases is essential for the activation of target genes. UTX (Ubiquitously transcribed Tetratricopeptide repeat on X chromosome), also known as KDM6A, is a histone demethylase that specifically removes methyl groups from di- and tri-methylated H3K27 (H3K27me2/3). Dysregulation of UTX/KDM6A activity has been implicated in various diseases, including cancer and inflammatory disorders, making it an attractive target for therapeutic intervention.

GSK-J1 is a small molecule inhibitor that has emerged as a valuable chemical probe for studying the biological functions of UTX/KDM6A and its close homolog JMJD3/KDM6B. GSK-J1 acts as a competitive inhibitor by binding to the active site of the enzyme. Due to its polar nature, the cell-permeable ethyl ester prodrug, GSK-J4, is often utilized in cellular assays, which is intracellularly hydrolyzed to the active form, GSK-J1.



#### **Mechanism of Action**

GSK-J1 is a potent inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2] It functions by chelating the active site Fe(II) and competing with the co-factor α-ketoglutarate, thereby blocking the demethylation of H3K27me3/me2. This inhibition leads to an increase in the global levels of the repressive H3K27me3 mark, subsequently altering gene expression.[1]

## **Quantitative Data**

The following tables summarize the inhibitory activity of GSK-J1 and its prodrug GSK-J4.

**Table 1: In Vitro Inhibitory Activity of GSK-J1 Against** 

**Histone Demethylases** 

| Target<br>Demethylase         | IC50 (nM)                              | Assay Type | Reference |
|-------------------------------|--|------------|-----------|
| JMJD3 (KDM6B)                 | 28                                     | Cell-free  | [2]       |
| 60                            | Cell-free                              | [1][3]     |           |
| UTX (KDM6A)                   | 53                                     | Cell-free  | [2]       |
| KDM5B                         | 170                                    | Cell-free  |           |
| 94,000                        | Cell-free (at 1mM α-<br>ketoglutarate) | [3]        |           |
| KDM5C (JARID1C)               | 550                                    | Cell-free  |           |
| 1,760                         | Cell-free                              | [1]        |           |
| 11,000                        | Cell-free (at 1mM α-<br>ketoglutarate) | [3]        |           |
| KDM5A                         | 6,800                                  | Cell-free  |           |
| JARID1B                       | 950                                    | Cell-free  | [1]       |
| Other Histone<br>Demethylases | >20,000                                | Cell-free  |           |



#### Table 2: Cellular Activity of GSK-J4 (Prodrug of GSK-J1)

| Cell Line                    | IC50 (μM) for Cell<br>Viability | Assay Duration | Reference |
|------------------------------|---------------------------------|----------------|-----------|
| PC3 (Prostate<br>Cancer)     | 1.213                           | Not Specified  | [4]       |
| C42B (Prostate<br>Cancer)    | 0.7166                          | Not Specified  | [4]       |
| Y79 (Retinoblastoma)         | 0.68                            | 48 hours       | [5]       |
| WERI-Rb1<br>(Retinoblastoma) | 2.15                            | 48 hours       | [5]       |

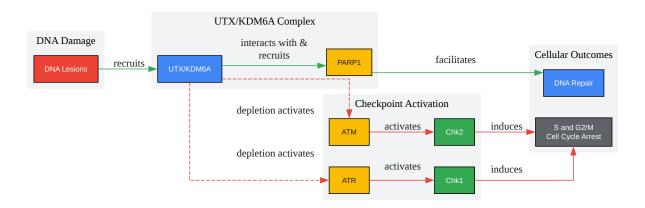
## **Signaling Pathways**

UTX/KDM6A is involved in several critical cellular signaling pathways. Inhibition of its activity with GSK-J1 can therefore have profound effects on these processes.

#### **DNA Damage and Repair Pathway**

UTX/KDM6A plays a role in the DNA damage response (DDR). Its depletion has been shown to disrupt DNA replication and repair pathways, leading to the activation of the ATM-Chk2 and ATR-Chk1 signaling cascades.[6] This can result in cell cycle arrest at the S and G2/M phases. [6]





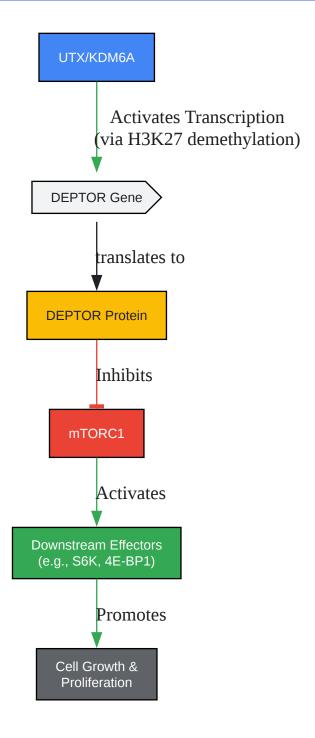
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Caption: UTX/KDM6A in DNA Damage Response.

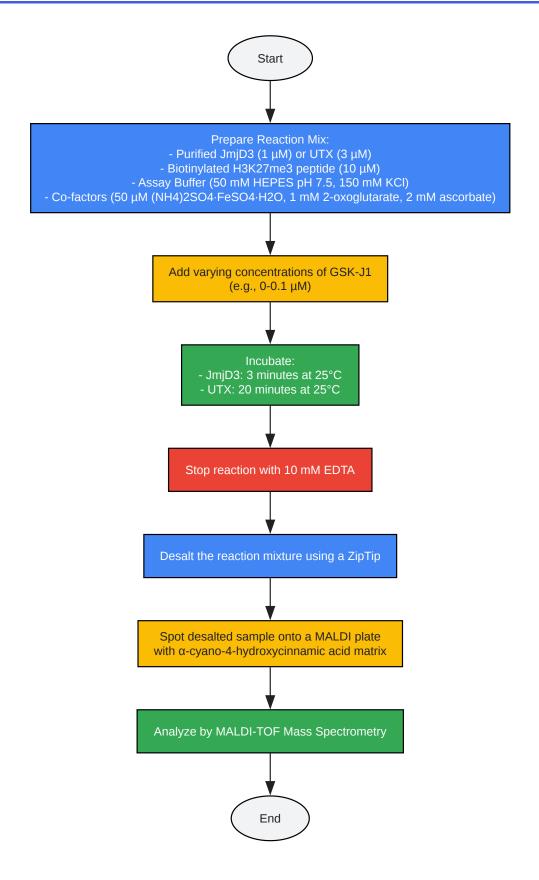
#### mTORC1 Signaling Pathway

UTX/KDM6A acts as an epigenetic gatekeeper of mTORC1 signaling.[7] It directly binds to the promoter of the mTORC1 negative regulator, DEPTOR, leading to its transcriptional activation through epigenetic remodeling.[7] Loss of KDM6A function results in decreased DEPTOR expression and subsequent hyperactivation of the mTORC1 pathway.[7]









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